![molecular formula C16H18N2O2S B5838180 N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea
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Overview
Description
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth or neurotransmitter activity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea can have various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea in lab experiments is that it has been extensively studied, and its properties and effects are well documented. However, one limitation is that it can be difficult to obtain in large quantities, and it may be expensive.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea. One area of interest is in developing more efficient synthesis methods that can produce larger quantities of the compound at a lower cost. Another area of interest is in investigating the potential applications of this compound in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea involves the reaction between 4-ethoxyaniline and 2-(methylthio)aniline in the presence of urea. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research. This compound has been found to have anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea has also been studied for its potential applications in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, and it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-13-10-8-12(9-11-13)17-16(19)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWQFGQCNHDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796847 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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